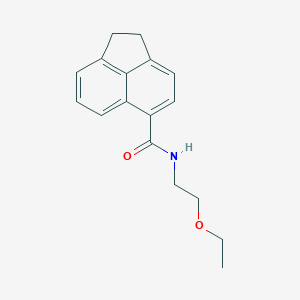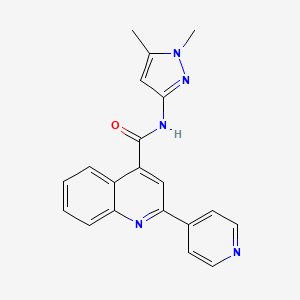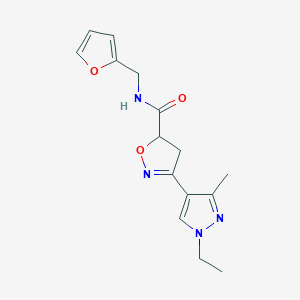![molecular formula C26H27N3O2 B4778927 N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide](/img/structure/B4778927.png)
N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide
Vue d'ensemble
Description
N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide, also known as BMB, is a small molecule that has gained significant attention in the scientific community due to its potential use in various research applications. BMB is a benzamide derivative that has shown promising results in various studies, making it a popular choice for researchers looking to explore its mechanisms of action and potential therapeutic applications.
Mécanisme D'action
N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide's mechanism of action involves its ability to bind selectively to the dopamine D3 receptor, which is primarily found in the mesolimbic pathway of the brain. This binding results in a decrease in the release of dopamine, which is responsible for the rewarding effects of various drugs of abuse. This makes N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide a potential candidate for the treatment of addiction and other related disorders.
Biochemical and Physiological Effects:
N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide has been shown to have various biochemical and physiological effects, including its ability to decrease the release of dopamine and its potential use as a neuroprotective agent. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide in lab experiments is its high purity and selectivity for the dopamine D3 receptor. This makes it an ideal compound for studying the mechanisms of action of this receptor and its potential therapeutic applications. However, one of the limitations of using N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide, including its potential use as a therapeutic agent for various neurological and inflammatory disorders. Further research is needed to fully understand its mechanisms of action and potential side effects, as well as its potential use in combination with other drugs. Additionally, the development of more selective dopamine D3 receptor antagonists may provide new insights into the treatment of addiction and other related disorders.
Applications De Recherche Scientifique
N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide has been extensively studied for its potential use in various research applications. One of the primary areas of interest is its ability to act as a selective inhibitor of the dopamine D3 receptor. This makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
N-[5-(4-benzylpiperazine-1-carbonyl)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-20-12-13-23(18-24(20)27-25(30)22-10-6-3-7-11-22)26(31)29-16-14-28(15-17-29)19-21-8-4-2-5-9-21/h2-13,18H,14-17,19H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKJDIVDNADBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylphenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4778844.png)

![N'-[(4-biphenylyloxy)acetyl]-3,4-dimethoxybenzohydrazide](/img/structure/B4778855.png)
![4-[4-(diethylamino)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4778867.png)
![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4778873.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B4778879.png)
![3-(4-ethoxyphenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4778885.png)
![ethyl 8-ethyl-4-{[2-(2-hydroxyethoxy)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B4778891.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4778898.png)

![5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4778906.png)

![3-ethyl-5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4778935.png)
![N-[1-(3-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4778949.png)